

A Spectroscopic Comparison of Morpholine and its N-Substituted Derivatives

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Compound of Interest

Compound Name: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of morpholine and two of its common derivatives: N-methylmorpholine and N-formylmorpholine. The information presented is supported by experimental data from various spectroscopic techniques, offering a comprehensive reference for the characterization of these compounds.

Morpholine, a versatile heterocyclic compound, and its derivatives are pivotal building blocks in medicinal chemistry and organic synthesis. Their distinct structural features, influenced by the substitution on the nitrogen atom, give rise to unique spectroscopic signatures. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for morpholine, N-methylmorpholine, and N-formylmorpholine.

^1H NMR Spectral Data (CDCl_3)

Compound	H-2, H-6 (δ , ppm)	H-3, H-5 (δ , ppm)	N-Substituent (δ , ppm)	N-H (δ , ppm)
Morpholine	~3.67	~2.86	-	~2.59
N-Methylmorpholine	~3.6	~2.4	~2.3 (s, 3H)	-
N-Formylmorpholine	3.69 - 3.49	3.49 - 3.29	8.03 (s, 1H)	-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data is approximate and can vary based on experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹³C NMR Spectral Data (CDCl₃)

Compound	C-2, C-6 (δ , ppm)	C-3, C-5 (δ , ppm)	N-Substituent (δ , ppm)
Morpholine	~67.8	~46.2	-
N-Methylmorpholine	~67.2	~55.0	~46.1
N-Formylmorpholine	66.7, 66.3	46.9, 41.8	161.5, 161.0

Chemical shifts are reported in parts per million (ppm). Data is approximate and can vary based on experimental conditions.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Absorption Data

Compound	N-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)
Morpholine	~3330	2954, 2939, 2907, 2848, 2820	~1115	-
N-Methylmorpholine	-	~2960, 2840, 2800	~1115	-
N-Formylmorpholine	-	~2980, 2860	~1110	~1670

Frequencies are reported in reciprocal centimeters (cm⁻¹). These represent major characteristic peaks.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Morpholine	87	57, 56, 42, 30, 29, 28
N-Methylmorpholine	101	100, 71, 58, 57, 42
N-Formylmorpholine	115	86, 57, 56, 42, 29

m/z = mass-to-charge ratio.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[\[16\]](#)

- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^1H NMR, typically 16-64 scans are acquired. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[\[17\]](#)[\[18\]](#)
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[\[17\]](#)

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.
- **Data Acquisition:** Place the ATR accessory in the sample compartment of the FTIR spectrometer. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- **Data Processing:** The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

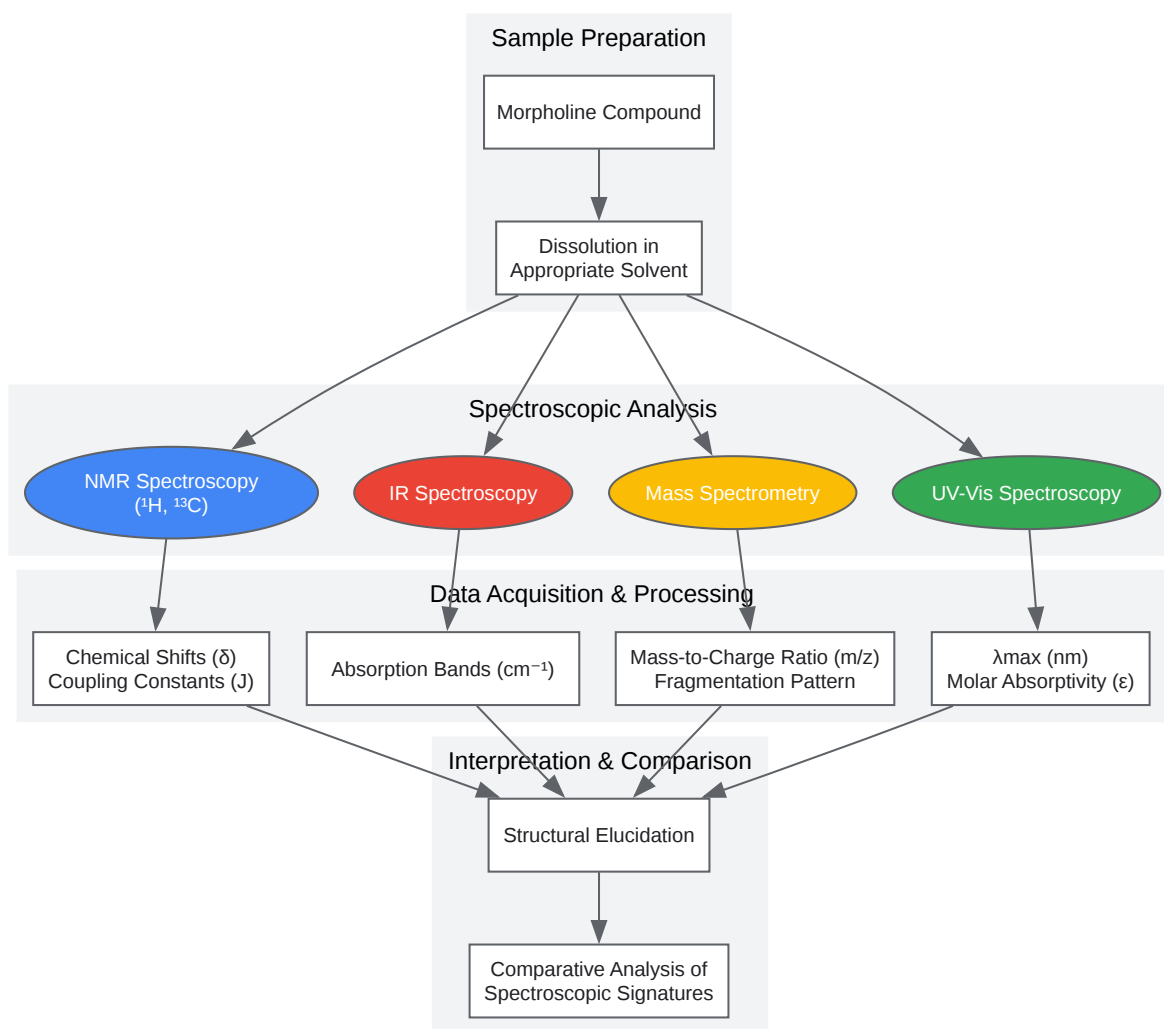
- **Sample Introduction:** For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a common technique where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Ionization:** In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[\[19\]](#)[\[21\]](#)[\[22\]](#)
- **Mass Analysis and Detection:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).[\[23\]](#)
- **Data Acquisition:** Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the blank in the spectrophotometer and record a baseline. Replace the blank with the sample cuvette and measure the absorbance over a range of wavelengths (typically 200-400 nm for organic molecules).[\[23\]](#)[\[24\]](#)
- **Data Analysis:** The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is a key characteristic of the compound.[\[23\]](#)[\[25\]](#) Morpholine itself shows a long wavelength onset at ~255 nm.[\[26\]](#)

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of morpholine-containing compounds, from sample preparation to data interpretation.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational spectroscopic comparison of morpholine and its N-methyl and N-formyl derivatives. The presented data and protocols serve as a valuable resource for

the identification and characterization of these and similar compounds in a research and development setting.

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